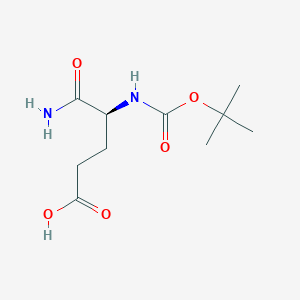

Boc-Glu-NH2

Overview

Description

Boc-Glu-NH2, also known as na-T-boc-L-isoglutamine or Boc-L-Glu-NH2, is a type of compound that is often used in research . It has a molecular formula of C10H18N2O5 .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as Boc-Glu-NH2, is typically conducted under either aqueous or anhydrous conditions. This process involves a reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .

Scientific Research Applications

Peptide Synthesis and Binding Affinities : Boc-Glu-NH2 derivatives have been used in the synthesis of cyclic and linear analogues of CCK8, a peptide hormone. These compounds have shown selective binding affinities for central-type CCK receptors in the brain, with implications for developing probes for central receptors (Charpentier et al., 1989).

Biodegradable Polymers and Nanoparticle Formation : In the synthesis of biodegradable polymers, amino poly(trimethylene carbonate)-NHt-Boc and poly(epsilon-caprolactone)-NH-Boc have been synthesized. These compounds have been used as macroinitiators in the ring-opening polymerization of gamma-benzyl-L-glutamate N-carboxyanhydride, leading to the formation of diblock copolymers with applications in biomaterials (Le Hellaye et al., 2008).

Peptide Synthesis Methods : Boc-Glu-NH2 has been involved in the study of the acidolytic degradation of urea derivatives, which is critical in peptide synthesis. This research helps in understanding the formation and degradation of urea derivatives, improving the efficiency and purity of peptide synthesis (Inouye & Watanabe, 1977).

Photocatalysts Fabrication and Modification : Although not directly involving Boc-Glu-NH2, research on (BiO)2CO3-based photocatalysts (abbreviated as BOC) has been conducted for applications in healthcare, photocatalysis, humidity sensors, and other fields. This demonstrates the versatility of BOC-related compounds in various scientific applications (Ni et al., 2016).

Alpha-Helical Peptide Columns in Crystals : Boc-Aib-Glu(OBzl)-Leu-Aib-Ala-Leu-Aib-Ala-Lys(Z)-Aib-OMe, a related compound, illustrates the parallel zipper arrangement of interacting helical peptide columns in crystal structures. This has implications for understanding peptide interactions and molecular design (Karle et al., 1990).

Blood-Clotting Protease Substrates : In the context of developing substrates for blood-clotting proteases and trypsin, Boc-Glu-NH2 derivatives have been synthesized and tested. This research is significant for understanding and improving the treatment of blood-clotting disorders (Kawabata et al., 1988).

Safety And Hazards

When handling Boc-Glu-NH2, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental contact, wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Future Directions

properties

IUPAC Name |

(4S)-5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(11)15)4-5-7(13)14/h6H,4-5H2,1-3H3,(H2,11,15)(H,12,16)(H,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZBDBBBJXGPIH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Glu-NH2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

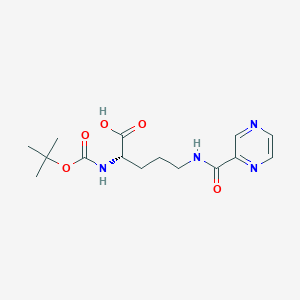

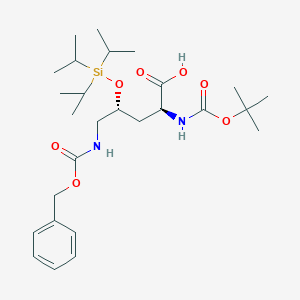

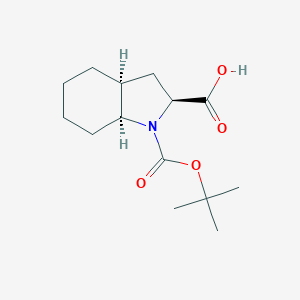

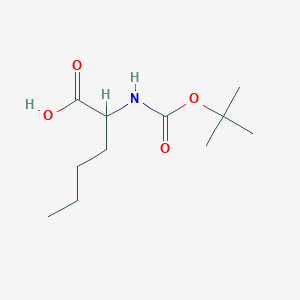

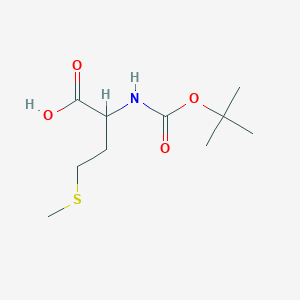

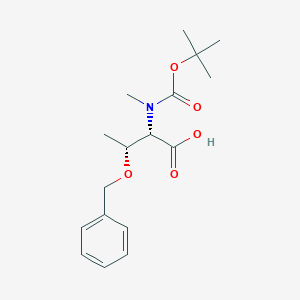

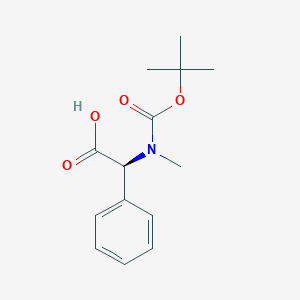

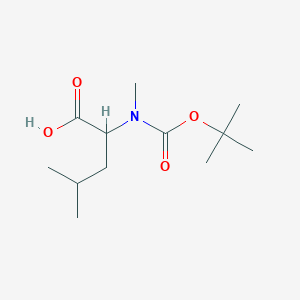

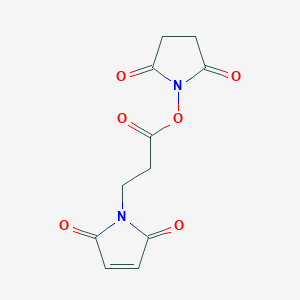

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.